Deschloroketamine

Description

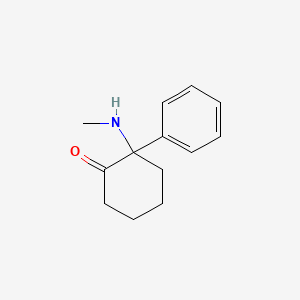

Structure

3D Structure

Properties

CAS No. |

7063-30-1 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-(methylamino)-2-phenylcyclohexan-1-one |

InChI |

InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |

InChI Key |

ZAGBSZSITDFFAF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCCCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Deschloroketamine: A Technical Whitepaper on its Synthesis, Discovery, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroketamine (DCK), a dissociative anesthetic of the arylcyclohexylamine class, has garnered significant interest in both recreational and research settings. This document provides a comprehensive technical overview of its synthesis, the timeline of its discovery and emergence, and its pharmacological properties. Detailed experimental protocols for its synthesis are provided, alongside tabulated quantitative data regarding its cytotoxicity and in vivo concentrations. Furthermore, this whitepaper illustrates the primary signaling pathway of its mechanism of action and typical experimental workflows for its study, facilitated by Graphviz diagrams.

Discovery and Timeline

The history of Deschloroketamine is marked by a long period of obscurity followed by a relatively recent emergence as a novel psychoactive substance.

-

1966: The foundational synthesis for a class of aminoketones, which includes the structural backbone of Deschloroketamine, was first described in a patent by Calvin Stevens at Parke-Davis, a pharmaceutical company.[1]

-

1998-2000: Decades later, German patents were filed that explored the potential use of 2-phenyl-2-(methylamino)cyclohexanone (Deschloroketamine) for its purported antimicrobial and immunomodulatory properties.[2]

-

2015: Deschloroketamine began to appear on the illicit drug market, sold as a "research chemical" and an alternative to ketamine.[2][3] This emergence was noted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).

Synthesis of Deschloroketamine

The synthesis of Deschloroketamine typically follows a multi-step process, beginning with the formation of a Grignard reagent, followed by a series of reactions culminating in the formation of the final product.

Experimental Protocol

The following protocol is a detailed method for the synthesis of racemic Deschloroketamine hydrochloride.

Step 1: Synthesis of Cyclopentyl Phenyl Ketone

-

In a round-bottom flask under an inert atmosphere (e.g., argon), combine magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

-

Slowly add a solution of cyclopentyl bromide in diethyl ether to initiate the formation of the Grignard reagent, cyclopentyl magnesium bromide.

-

To this Grignard reagent, add benzonitrile (B105546) dropwise. The reaction mixture is typically stirred for an extended period (e.g., 72 hours) at room temperature.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield cyclopentyl phenyl ketone.

Step 2: Bromination of Cyclopentyl Phenyl Ketone

-

Dissolve the cyclopentyl phenyl ketone in a suitable solvent such as dichloromethane (B109758).

-

Slowly add a solution of bromine in dichloromethane to the ketone solution at room temperature.

-

The reaction is monitored by the disappearance of the bromine color.

-

After the reaction is complete, the solvent is evaporated to yield crude α-bromocyclopentyl phenyl ketone, which is often used in the next step without further purification.

Step 3: Formation of α-Hydroxy Imine

-

The crude α-bromocyclopentyl phenyl ketone is dissolved in an excess of a solution of methylamine (B109427) in a suitable solvent (e.g., methanol (B129727) or aqueous solution) at a reduced temperature (e.g., 0 °C).

-

The reaction mixture is stirred for several hours.

-

The excess methylamine and solvent are removed under reduced pressure to yield the α-hydroxy imine intermediate.

Step 4: Thermal Rearrangement to Deschloroketamine

-

The crude α-hydroxy imine is dissolved in a high-boiling point solvent such as decalin.

-

The solution is heated to a high temperature (e.g., 190-200 °C) for several hours to induce a thermal rearrangement. This step facilitates the ring expansion from a five-membered cyclopentyl ring to a six-membered cyclohexyl ring, forming the Deschloroketamine freebase.

-

The reaction mixture is cooled, and the product is extracted with an acidic aqueous solution.

Step 5: Purification and Salt Formation

-

The acidic aqueous extracts are combined, washed with an organic solvent to remove impurities, and then basified with a strong base (e.g., sodium hydroxide) to precipitate the Deschloroketamine freebase.

-

The freebase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude Deschloroketamine freebase.

-

For purification, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution or by adding a solution of hydrochloric acid in a solvent like isopropanol.

-

The resulting Deschloroketamine hydrochloride precipitate is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Quantitative Data

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Deschloroketamine enantiomers in various human cell lines after 72 hours of exposure.[4][5]

| Cell Line | (S)-Deschloroketamine IC50 (mM) | (R)-Deschloroketamine IC50 (mM) | Racemic Deschloroketamine IC50 (mM) |

| HEK 293T (Human Embryonic Kidney) | < 1 | ~2 | Not Reported |

| SH-SY5Y (Neuroblastoma) | > 1 | > 1 | > 1 |

| HeLa (Cervical Cancer) | > 1 | > 1 | > 1 |

| A549 (Lung Carcinoma) | > 1 | > 1 | > 1 |

| HepG2 (Hepatocellular Carcinoma) | > 1 | > 1 | > 1 |

| MCF7 (Breast Adenocarcinoma) | > 1 | > 1 | > 1 |

| Caco-2 (Colorectal Adenocarcinoma) | > 1 | > 1 | > 1 |

| HaCaT (Keratinocytes) | > 1 | > 1 | > 1 |

| BJ (Fibroblasts) | > 1 | > 1 | > 1 |

In Vivo Concentrations in Rats

The following table presents the concentration ranges of Deschloroketamine and its major metabolite, nordeschloroketamine, in the serum and brain tissue of Wistar rats following subcutaneous administration.

| Analyte | Matrix | Concentration Range |

| Deschloroketamine | Serum | 0.5 - 860 ng/mL |

| Nordeschloroketamine | Serum | 0.5 - 860 ng/mL |

| Deschloroketamine | Brain Tissue | 0.5 - 4700 ng/g |

| Nordeschloroketamine | Brain Tissue | 0.5 - 4700 ng/g |

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Deschloroketamine's primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[3][6] By blocking the NMDA receptor ion channel, it inhibits the influx of calcium ions (Ca2+), which in turn modulates downstream signaling cascades involved in synaptic plasticity, learning, and memory.[7][8]

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram illustrates a typical workflow for the in vitro pharmacological profiling of a compound like Deschloroketamine to determine its activity at various receptors.

References

- 1. Deschloroketamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissociative anaesthetic - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ03107J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Deschloroketamine: A Technical Whitepaper on its Antagonistic Action at the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroketamine (DCK) is a structural analog of ketamine that has emerged as a research chemical and psychoactive substance. Like its parent compound, DCK's primary pharmacological activity is attributed to its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of the mechanism of action of deschloroketamine, focusing on its interaction with the NMDA receptor. It synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Deschloroketamine

Deschloroketamine, chemically known as 2-phenyl-2-(methylamino)cyclohexanone, is an arylcyclohexylamine derivative.[1] It is structurally analogous to ketamine, lacking the chlorine atom on the phenyl ring.[1] Anecdotal reports and preliminary scientific investigations suggest that DCK is more potent and has a longer duration of action compared to ketamine.[2][3] The primary enantiomers of DCK are (S)-deschloroketamine and (R)-deschloroketamine, with the S-enantiomer generally exhibiting greater activity.[2] The toxicity profile of DCK is considered to be similar to that of ketamine.[3]

The NMDA Receptor and its Antagonism by Deschloroketamine

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[5] NMDA receptor antagonists are classified based on their mechanism of action, with uncompetitive channel blockers, like ketamine and presumably DCK, binding within the ion channel pore when the receptor is in an open state.[4][6]

Deschloroketamine is thought to act as an uncompetitive antagonist at the NMDA receptor.[1] This means it enters and blocks the open ion channel, preventing the influx of calcium and sodium ions and thereby inhibiting receptor function.[6] This action is use-dependent, requiring the receptor to be activated by its agonists, glutamate (B1630785) and a co-agonist like glycine, for the antagonist to bind.

Quantitative Analysis of Deschloroketamine's NMDA Receptor Antagonism

Quantitative data on the binding affinity and functional inhibition of deschloroketamine at the NMDA receptor is crucial for understanding its potency and pharmacological profile. The following table summarizes the available data for the enantiomers of deschloroketamine in comparison to ketamine.

| Compound | Receptor Subtype | IC50 (µM) | Notes |

| S-Deschloroketamine | hGluN1/hGluN2A | [Data not explicitly found in search results] | S-DCK is reported to be more potent than R-DCK.[2] |

| hGluN1/hGluN2B | [Data not explicitly found in search results] | Antagonist activity is comparable to ketamine.[2] | |

| R-Deschloroketamine | hGluN1/hGluN2A | [Data not explicitly found in search results] | |

| hGluN1/hGluN2B | [Data not explicitly found in search results] | ||

| Ketamine | hGluN1/hGluN2A | [Data not explicitly found in search results] | Used as a comparator in studies with DCK.[2] |

| hGluN1/hGluN2B | [Data not explicitly found in search results] |

While a direct data table for IC50 values was not found, a study on the pharmacokinetics and pharmacodynamics of DCK in Wistar rats presented concentration-response curves for the inhibition of recombinant human NMDA receptors by ketamine, R-DCK, and S-DCK over a concentration range of 0.1 - 100 μM. This indicates that the IC50 values for these compounds at hGluN1/hGluN2A and hGluN1/hGluN2B receptors fall within this range.[7]

Experimental Protocols

The characterization of NMDA receptor antagonists like deschloroketamine involves a variety of in vitro and in vivo experimental techniques.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to agonists and the blocking effect of antagonists.

-

Cell Line: Human Embryonic Kidney 293 (HEK299) cells are commonly used due to their low endogenous receptor expression.

-

Transfection: Cells are transiently transfected with plasmids encoding the desired human NMDA receptor subunits (e.g., hGluN1 and hGluN2A or hGluN2B).

-

Recording:

-

A glass micropipette with a fine tip forms a high-resistance seal with the cell membrane (giga-ohm seal).

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment.

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

NMDA receptor agonists (e.g., 1 mM glutamate and 30 µM glycine) are applied to evoke an inward current.

-

Once a stable baseline current is achieved, varying concentrations of the antagonist (e.g., deschloroketamine enantiomers) are co-applied with the agonists.

-

-

Data Analysis: The degree of inhibition of the NMDA receptor-mediated current is measured at each antagonist concentration to generate a concentration-response curve, from which the IC50 value can be calculated.

In Vivo: Behavioral Assays in Rodent Models

Behavioral studies in animal models are used to assess the psychoactive and physiological effects of NMDA receptor antagonists.

-

Open-Field Test: This assay measures locomotor activity and exploratory behavior.

-

Rodents are administered with the test compound (deschloroketamine) or a vehicle control.

-

The animal is placed in the center of an open-field arena.

-

A video tracking system records the animal's movement for a specified duration.

-

Parameters such as total distance traveled, time spent in different zones of the arena, and rearing frequency are quantified.[4]

-

-

Conditioned Place Preference (CPP): This test is used to evaluate the rewarding or aversive properties of a drug.

-

The apparatus consists of two or more distinct compartments.

-

During the conditioning phase, the animal is confined to one compartment after receiving the drug and to another after receiving the vehicle.

-

On the test day, the animal is allowed to freely explore all compartments, and the time spent in the drug-paired compartment is measured to determine preference or aversion.[8]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor Antagonism by Deschloroketamine

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-deschloroketamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissociative anaesthetic - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. S-deschloroketamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Deschloroketamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. While its illicit use has grown, comprehensive in vitro pharmacological data remains limited. This technical guide synthesizes the available quantitative data on Deschloroketamine's interaction with key central nervous system targets, primarily the N-methyl-D-aspartate (NMDA) receptor. Due to the scarcity of published data for Deschloroketamine at other significant receptors and transporters, this document also presents the well-established in vitro pharmacological profile of its parent compound, ketamine, for comparative purposes. The methodologies detailed herein represent standard protocols for the in vitro characterization of arylcyclohexylamines.

Introduction

Deschloroketamine, or 2-phenyl-2-(methylamino)cyclohexanone, is an arylcyclohexylamine derivative that has emerged as a research chemical and a substance of abuse.[1] Structurally similar to ketamine, it is anecdotally reported to have a higher potency and longer duration of action.[2] Understanding its in vitro pharmacological profile is crucial for predicting its physiological effects, abuse potential, and therapeutic applications. This guide provides a detailed overview of the known in vitro binding affinities and functional activities of Deschloroketamine, with a primary focus on its interaction with the NMDA receptor.

Quantitative Pharmacological Data

The primary molecular target of Deschloroketamine is the NMDA receptor, where it acts as a non-competitive antagonist.[3] Quantitative data on its interaction with other receptors and transporters is sparse. The following tables summarize the available data for Deschloroketamine and provide a comparative profile for ketamine.

Table 1: N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| R-Deschloroketamine | hGluN1/hGluN2A | Whole-Cell Patch Clamp | IC₅₀ | 3.3 ± 0.5 | [4] |

| S-Deschloroketamine | hGluN1/hGluN2A | Whole-Cell Patch Clamp | IC₅₀ | 1.3 ± 0.2 | [4] |

| Ketamine | hGluN1/hGluN2A | Whole-Cell Patch Clamp | IC₅₀ | 2.1 ± 0.2 | [4] |

| R-Deschloroketamine | hGluN1/hGluN2B | Whole-Cell Patch Clamp | IC₅₀ | 1.1 ± 0.1 | [4] |

| S-Deschloroketamine | hGluN1/hGluN2B | Whole-Cell Patch Clamp | IC₅₀ | 0.45 ± 0.04 | [4] |

| Ketamine | hGluN1/hGluN2B | Whole-Cell Patch Clamp | IC₅₀ | 0.65 ± 0.05 | [4] |

hGluN1/hGluN2A and hGluN1/hGluN2B refer to human NMDA receptors composed of the respective subunits.

Table 2: Comparative In Vitro Pharmacology of Ketamine at Other CNS Targets

| Target | Ligand | Assay Type | Parameter | Value (µM) | Reference |

| Dopamine (B1211576) Transporter (DAT) | Racemic Ketamine | [³H]WIN 35,428 Binding | Kᵢ | 62.9 | [5] |

| Norepinephrine Transporter (NET) | Racemic Ketamine | [³H]Nisoxetine Binding | Kᵢ | 66.8 | [5] |

| Serotonin Transporter (SERT) | Racemic Ketamine | [³H]Paroxetine Binding | Kᵢ | 162 | [5] |

| Dopamine D2 Receptor (High-Affinity State) | Racemic Ketamine | [³H]Domperidone Binding | Kᵢ | 0.055 | [6] |

| Serotonin 5-HT2A Receptor | Racemic Ketamine | Functional Assay (Vasocontraction) | - | Potentiation | [7] |

| Mu-Opioid Receptor | S-Ketamine | Functional Assay (G-protein activation) | EC₅₀ | ~9 | |

| Mu-Opioid Receptor | R-Ketamine | Functional Assay (G-protein activation) | EC₅₀ | ~34 |

Experimental Protocols

The following sections detail the standard methodologies employed for determining the in vitro pharmacological profile of arylcyclohexylamines like Deschloroketamine.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Functional Activity

This technique is the gold standard for measuring ion channel function and is used to determine the inhibitory concentration (IC₅₀) of compounds at NMDA receptors.[8][9]

Cell Preparation:

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in appropriate media and transiently transfected with plasmids encoding the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).[10]

-

Plating: Transfected cells are plated onto coverslips coated with a substrate like poly-D-lysine to promote adherence. Recordings are typically performed 24-48 hours post-transfection.[11]

Recording Procedure:

-

Solutions: The external (bath) solution contains physiological concentrations of ions, and the internal (pipette) solution mimics the intracellular ionic environment. The external solution also contains NMDA and the co-agonist glycine (B1666218) to activate the receptors.[11]

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[8]

-

Whole-Cell Configuration: A micropipette is brought into contact with a transfected cell, and a high-resistance "giga-seal" is formed. Gentle suction is then applied to rupture the cell membrane, establishing the whole-cell recording configuration.[8]

-

Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. The test compound (Deschloroketamine) is then co-applied at increasing concentrations to determine the extent of current inhibition.[11]

Data Analysis: The percentage of current inhibition is plotted against the antagonist concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Radioligand Binding Assays for Receptor and Transporter Affinity

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.[12]

Membrane Preparation:

-

Source: The receptor or transporter source can be cultured cells expressing the target protein or homogenized brain tissue from animal models (e.g., rat striatum for dopamine transporters).[13]

-

Homogenization: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.[13]

Binding Assay (Competitive Inhibition):

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Deschloroketamine).[13]

-

Equilibrium: The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[13]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]

Signaling Pathways and Experimental Workflows

NMDA Receptor Antagonism Signaling Pathway

The primary mechanism of Deschloroketamine is the blockade of the NMDA receptor ion channel. This prevents the influx of Ca²⁺, which is a critical step in many forms of synaptic plasticity.

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram illustrates a typical workflow for characterizing the in vitro pharmacology of a novel compound like Deschloroketamine.

Conclusion

The in vitro pharmacological profile of Deschloroketamine is primarily characterized by its potent non-competitive antagonism at the NMDA receptor, with the S-enantiomer exhibiting higher potency than the R-enantiomer.[4] Its activity at other CNS targets, such as monoamine transporters and other neurotransmitter receptors, has not been extensively quantified in the scientific literature. Based on the profile of its parent compound, ketamine, it is plausible that Deschloroketamine may also interact with the dopamine D2 receptor and monoamine transporters, albeit likely with lower affinity than for the NMDA receptor. Further research is required to fully elucidate the complete in vitro pharmacological profile of Deschloroketamine to better understand its complex psychoactive effects and to assess its potential therapeutic applications and risks. The experimental protocols outlined in this guide provide a robust framework for conducting such future investigations.

References

- 1. Deschloroketamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissociative anaesthetic - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ03107J [pubs.rsc.org]

- 3. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of 5-HT2A receptor function and blockade of Kv1.5 by MK801 and ketamine: implications for PCP derivative-induced disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [nanion.de]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

Deschloroketamine Enantiomers: A Technical Guide to Absolute Configuration, Stereoselective Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absolute configuration, synthesis, chiral separation, and differential pharmacological and toxicological properties of deschloroketamine (DCK) enantiomers. The information is compiled from peer-reviewed scientific literature to support research and development in the fields of pharmacology, toxicology, and medicinal chemistry.

Absolute Configuration and Stereochemistry

Deschloroketamine, or 2-(methylamino)-2-phenyl-cyclohexanone, is a chiral molecule existing as a pair of enantiomers. The absolute configuration of these enantiomers has been unequivocally determined through a combination of vibrational circular dichroism (VCD) spectroscopy, ab initio calculations, and single-crystal X-ray diffraction.[1][2][3] The two enantiomers are designated as:

-

(S)-(+)-Deschloroketamine (also referred to as S-DCK)

-

(R)-(-)-Deschloroketamine (also referred to as R-DCK)

The determination of the absolute configuration is crucial for understanding the stereoselective interactions with biological targets and the resulting differences in pharmacology and toxicology.

Synthesis and Chiral Resolution

Racemic deschloroketamine can be synthesized via established chemical routes.[2] The separation of the racemic mixture into its constituent enantiomers is critical for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a proven method for this resolution.[1][2]

This protocol is based on the methodology described by Jurásek et al. (2018).[1][4]

Objective: To resolve racemic deschloroketamine into its (S)- and (R)-enantiomers.

Materials and Instrumentation:

-

Racemic deschloroketamine hydrochloride

-

Propan-2-ol

-

n-Heptane

-

HPLC system equipped with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based, such as an amylose-based column)[1][4]

Procedure:

-

Sample Preparation (Free Base Conversion):

-

Suspend 10 mg of racemic deschloroketamine hydrochloride in 500 µL of propan-2-ol.

-

Add 10 µL of diethylamine to the suspension.

-

Shake the mixture until a clear solution is obtained. This step converts the hydrochloride salt to the free base, which is necessary for optimal separation on polysaccharide-based chiral columns in normal-phase mode.[4]

-

Add a mixture of heptane/propan-2-ol (9:1 v/v) to the solution.

-

Filter the final solution through a 0.45 µm syringe filter before injection.[4]

-

-

HPLC Conditions:

-

Column: Amylose-based chiral stationary phase.

-

Mobile Phase: A mixture of n-heptane and propan-2-ol (e.g., 95:5 v/v) with 0.1% diethylamine. The diethylamine is added to the mobile phase to reduce non-enantioselective interactions of the basic analyte with the silica (B1680970) support of the column.[4]

-

Flow Rate: Optimized for the specific column dimensions (e.g., 15 mL/min for preparative scale).[4]

-

Detection: UV at 254 nm.[4]

-

Injection Volume: Dependent on the scale (analytical or preparative).

-

-

Fraction Collection:

-

Collect the separated enantiomer peaks based on the chromatogram.

-

The purity of the collected fractions should be verified using an analytical mode of the same HPLC method.

-

Caption: Workflow for the chiral resolution of deschloroketamine.

Pharmacological and Toxicological Data

The enantiomers of deschloroketamine exhibit significant differences in their pharmacological and toxicological profiles.

The primary mechanism of action for deschloroketamine is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] The (S)-enantiomer is more potent in this activity.

| Enantiomer | Target Receptor | Activity | Potency Comparison | Reference |

| (S)-Deschloroketamine | NMDA Receptor | Antagonist | More potent than (R)-DCK | [5][6] |

| (R)-Deschloroketamine | NMDA Receptor | Antagonist | Less potent than (S)-DCK | [5][6] |

Behavioral studies in rats have highlighted the stereoselective effects of the enantiomers.

| Effect | (S)-Deschloroketamine | (R)-Deschloroketamine | Reference |

| Locomotor Activity | More pronounced stimulatory effects | Less pronounced stimulatory effects | [5][6] |

| Prepulse Inhibition (PPI) Disruption | Potency is comparable to (R)-DCK | Potency is comparable to (S)-DCK | [5][6] |

(S)-Deschloroketamine has demonstrated higher cytotoxicity across various cell lines compared to the (R)-enantiomer. The following table summarizes the IC50 values.[1]

| Cell Line | Racemic DCK (IC50, mM) | (S)-DCK (IC50, mM) | (R)-DCK (IC50, mM) |

| HEK 293T | 1.43 | 0.99 | 1.82 |

| Hep G2 | 2.10 | 2.24 | 2.41 |

| SH-SY5Y | 2.48 | 2.43 | 3.86 |

| HMC-3 | 1.54 | 1.63 | 1.70 |

| HT-29 | 1.58 | 1.55 | 1.62 |

| 5637 | 1.52 | 1.43 | 1.75 |

| H9C2 | 3.00 | 3.92 | 4.23 |

| HaCaT | 1.82 | 1.71 | 2.00 |

| L929 | 1.86 | 2.74 | 2.12 |

Data from Jurásek et al. (2018).[1]

The study by Jurásek et al. suggests that the observed cytotoxicity is likely not mediated by a stereoselective receptor.[1]

Signaling Pathways

The primary signaling pathway affected by deschloroketamine enantiomers is the glutamatergic system, specifically through the blockade of NMDA receptors.

Caption: NMDA receptor antagonism by deschloroketamine enantiomers.

Conclusion

The enantiomers of deschloroketamine display distinct pharmacological and toxicological profiles. (S)-Deschloroketamine is the more potent NMDA receptor antagonist and exhibits greater locomotor stimulation and in vitro cytotoxicity. In contrast, (R)-deschloroketamine is less active at the NMDA receptor and is generally less cytotoxic. These differences underscore the importance of stereochemistry in drug design and evaluation. The provided experimental protocols for chiral separation are fundamental for the individual characterization of these enantiomers in research and development settings. Further investigation into the off-target activities and detailed downstream signaling pathways of each enantiomer is warranted to fully elucidate their therapeutic potential and risk profiles.

References

- 1. Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissociative anaesthetic - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ03107J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissociative anaesthetic | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Deschloroketamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation and analysis of Deschloroketamine (2-(methylamino)-2-phenyl-cyclohexanone), a ketamine analog. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the study and development of related compounds.

Deschloroketamine has emerged as a significant compound within the class of arylcyclohexylamines, necessitating robust analytical methodologies for its unambiguous identification and characterization.[1][2][3][4] This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of Deschloroketamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Deschloroketamine, both ¹H and ¹³C NMR are instrumental in confirming its molecular structure.[2][3]

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Deschloroketamine hydrochloride in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for Deschloroketamine HCl.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.40 | m | 5H | Aromatic protons |

| 3.10 | s | 3H | N-CH₃ |

| 2.90 - 2.70 | m | 2H | Cyclohexanone (B45756) protons |

| 2.50 - 2.30 | m | 2H | Cyclohexanone protons |

| 1.90 - 1.60 | m | 4H | Cyclohexanone protons |

Data sourced from Frison et al. (2016).[2]

Table 2: ¹³C NMR Spectroscopic Data for Deschloroketamine HCl.

| Chemical Shift (ppm) | Assignment |

| 210.1 | C=O |

| 138.5 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 128.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 70.2 | C-N |

| 38.5 | Cyclohexanone CH₂ |

| 30.1 | N-CH₃ |

| 28.2 | Cyclohexanone CH₂ |

| 21.5 | Cyclohexanone CH₂ |

| 21.2 | Cyclohexanone CH₂ |

Data sourced from Frison et al. (2016).[2]

Experimental Protocol: NMR Analysis

A common protocol for the NMR analysis of Deschloroketamine hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 20 mg of the analyte in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

-

Instrument: A 400 MHz NMR spectrometer is typically sufficient for routine analysis.[5]

-

¹H NMR Parameters:

-

¹³C NMR Parameters: Standard acquisition parameters are generally used.

-

Data Processing: The resulting spectra are processed, and chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) have been extensively used for the analysis of Deschloroketamine.[2][3][4]

Quantitative Mass Spectrometry Data

Table 3: GC-MS (Electron Ionization) Data for Deschloroketamine.

| m/z | Interpretation |

| 203 | Molecular Ion [M]⁺ |

| 175 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 174 | [M - CH₃N]⁺ |

| 160 | [M - C₃H₇]⁺ |

| 147 | [M - C₄H₈N]⁺ |

| 146 | [M - C₃H₅O]⁺ |

| 132 | [M - C₄H₇O]⁺ |

Data sourced from Frison et al. (2016).[2][6]

Table 4: LC-ESI-HRMS Data for Deschloroketamine.

| Ion | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 204.1383 | 204.1386 | 1.47 |

Data sourced from Frison et al. (2016).[2]

Experimental Protocols

-

Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent mixture such as 1:1 chloroform:methanol.[5]

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at 280°C.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Sample Preparation: Prepare a dilute solution of the analyte in the initial mobile phase.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

High-Resolution Mass Spectrometer (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

-

Scan Mode: Full scan from m/z 100-1000.

-

Resolution: Typically >70,000 FWHM.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While less detailed in the literature compared to NMR and MS, FTIR and UV-Vis spectroscopy can provide complementary structural information.

FTIR Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation. For Deschloroketamine hydrochloride, solutions in D₂O have been used for IR measurements.[7] Key expected absorptions would include:

-

C=O stretch: Around 1710-1730 cm⁻¹ for the cyclohexanone carbonyl group.

-

N-H bend: Around 1500-1650 cm⁻¹ for the secondary amine.

-

C-N stretch: Around 1000-1250 cm⁻¹.

-

Aromatic C=C stretches: Around 1450-1600 cm⁻¹.

-

Aromatic C-H bends: Around 690-900 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems. For Deschloroketamine, the aromatic ring is the primary chromophore. The UV spectrum is expected to show absorption maxima characteristic of a substituted benzene (B151609) ring, typically around 250-270 nm.[8]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of Deschloroketamine.

Caption: General workflow for the spectroscopic analysis of Deschloroketamine.

This guide summarizes the key spectroscopic data and methodologies for the analysis of Deschloroketamine, providing a foundational resource for researchers in the field. The combination of these techniques allows for the unambiguous identification and detailed structural characterization of this compound.

References

- 1. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. | Semantic Scholar [semanticscholar.org]

- 5. swgdrug.org [swgdrug.org]

- 6. Characterization of the designer drug deschloroketamine (2‐methylamino‐2‐phenylcyclohexanone) by gas chromatography/mas… [ouci.dntb.gov.ua]

- 7. Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissociative anaesthetic - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ03107J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Early Research on Deschloroketamine's Antimicrobial Properties: An Overview of Unsubstantiated Claims

Initial claims regarding the antimicrobial potential of Deschloroketamine (DCK), an arylcyclohexylamine compound, emerged around the year 2000 from a series of patents filed by a German group.[1] These patents suggested that DCK possessed properties capable of combating bacterial and other infections.[1] However, a thorough review of available scientific literature reveals a significant lack of formal, peer-reviewed research to substantiate these early assertions.[1] The claims remain largely speculative and have not been validated through rigorous clinical or in-vitro studies.

Speculation surrounding Deschloroketamine's potential antibacterial or immunosuppressant properties has been a point of discussion, particularly within online communities and among users of research chemicals.[2] It is often noted that ketamine, a structurally similar compound, has also been investigated for potential antimicrobial effects.[1][2] Despite this, the scientific community has not pursued significant research into the antimicrobial capabilities of DCK.[1] The burden of proof for claims made within patents is considerably lower than for peer-reviewed scientific publications, and as such, the information from these early patents should be interpreted with caution.[1]

Lack of Quantitative Data and Experimental Protocols

A comprehensive search of scientific databases yields no studies presenting quantitative data on the antimicrobial activity of Deschloroketamine. Key metrics used to evaluate antimicrobial efficacy, such as:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of a substance that prevents visible growth of a microorganism.

-

Zone of Inhibition: The area around an antimicrobial agent where microbial growth is inhibited.

are absent from the available literature concerning DCK. Consequently, it is not possible to present a summary of quantitative data in a structured table for comparison.

Similarly, detailed experimental protocols for assessing the antimicrobial properties of Deschloroketamine have not been published in peer-reviewed journals. Key components of such protocols, including the specific strains of microorganisms tested, the culture conditions employed, and the detailed methodology of the assays, are not available.

Absence of Described Signaling Pathways

There is no scientific literature describing the potential signaling pathways or mechanisms of action through which Deschloroketamine might exert an antimicrobial effect. Any depiction of such pathways would be purely hypothetical and lack the necessary scientific foundation.

Logical Flow of Existing Information

The current understanding of Deschloroketamine's purported antimicrobial properties can be summarized as a logical flow from unsubstantiated claims to a lack of scientific evidence.

References

An In-depth Technical Guide to In Vivo Biodistribution Studies of Deschloroketamine

Disclaimer: Deschloroketamine (DCK) is a research chemical and novel psychoactive substance. As of late 2025, there is a significant scarcity of formal, peer-reviewed in vivo biodistribution studies dedicated specifically to this compound in the public scientific literature. The information presented herein is based on related pharmacokinetic principles, data from analogous compounds like ketamine, and established methodologies for conducting such research. This guide is intended for research and drug development professionals to outline the necessary experimental framework.

Introduction

Deschloroketamine (2-Phenyl-2-(methylamino)cyclohexanone), also known as DCK or DXE, is a dissociative anesthetic and a structural analog of ketamine. Its pharmacological activity is primarily attributed to its function as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Understanding the in vivo biodistribution of DCK is critical for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing its potential for tissue-specific toxicity, and guiding further therapeutic development or toxicological evaluation.

This document outlines a generalized framework for conducting in vivo biodistribution studies of Deschloroketamine, detailing common experimental protocols, data presentation formats, and relevant biological pathways.

Generalized Experimental Protocol for In Vivo Biodistribution

The following protocol describes a standard methodology for assessing the tissue distribution of a novel small molecule compound like DCK in a preclinical animal model, typically rodents.

2.1 Animal Models and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats (Weight: 200-250 g) are commonly used due to their well-characterized physiology.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

-

Group Allocation: Animals are randomly assigned to different groups, with each group corresponding to a specific time point for sample collection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). A typical group size is n=3-5 animals per time point.

2.2 Compound Administration

-

Formulation: DCK hydrochloride is dissolved in a sterile vehicle, such as 0.9% saline solution, to a final concentration suitable for accurate dosing.

-

Dosage: A single dose (e.g., 5 or 10 mg/kg) is administered. The dose selection should be based on prior toxicity and efficacy studies, if available.

-

Route of Administration: Intravenous (IV) administration via the tail vein is preferred for biodistribution studies as it ensures 100% bioavailability and provides a clear starting point for distribution kinetics.

2.3 Sample Collection and Processing

-

Time Points: At each designated time point post-administration, animals are anesthetized.

-

Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C.

-

Tissue Harvesting: Immediately following blood collection, animals are euthanized. Key organs and tissues are rapidly excised, rinsed with cold saline, blotted dry, and weighed. Tissues of interest typically include: Brain, Heart, Lungs, Liver, Kidneys, Spleen, Muscle, and Adipose tissue.

-

Homogenization: Tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform mixture for extraction. All samples are stored at -80°C until analysis.

2.4 Bioanalytical Method

-

Technique: Quantification of DCK in plasma and tissue homogenates is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

-

Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method is used to extract DCK and an appropriate internal standard (e.g., deuterated DCK or a structural analog) from the biological matrix.

-

Data Analysis: A calibration curve is generated using standards of known DCK concentrations to quantify the amount of drug in each sample. The concentration is typically expressed as nanograms per gram of tissue (ng/g) or nanograms per milliliter of plasma (ng/mL).

Data Presentation

Quantitative results from the biodistribution study should be organized into clear tables to facilitate comparison across different tissues and time points.

Table 1: Hypothetical Tissue Concentration of Deschloroketamine (ng/g or ng/mL) Over Time Following a Single 10 mg/kg IV Dose

| Time Point | Brain | Heart | Lungs | Liver | Kidneys | Spleen | Plasma |

| 5 min | 2150 | 1890 | 3500 | 4100 | 3850 | 1500 | 950 |

| 30 min | 1500 | 950 | 1800 | 2900 | 2500 | 800 | 450 |

| 1 hr | 800 | 450 | 900 | 1800 | 1300 | 410 | 210 |

| 4 hr | 150 | 80 | 160 | 450 | 300 | 90 | 45 |

| 8 hr | 30 | 15 | 35 | 120 | 80 | 20 | 10 |

| 24 hr | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ |

| *LOQ: Limit of Quantification. Data are hypothetical and for illustrative purposes only. |

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using the DOT language to illustrate the experimental workflow and the primary mechanism of action of DCK.

Caption: Workflow for a typical in vivo biodistribution study.

Caption: Antagonistic action of DCK at the NMDA receptor.

Conclusion

While specific, quantitative in vivo biodistribution data for Deschloroketamine remains unpublished, the methodologies to acquire such data are well-established. A systematic study using rodent models and LC-MS/MS analysis, as outlined above, would be necessary to characterize its distribution profile. Such a study would likely reveal rapid distribution to highly perfused organs, including the brain, consistent with its central nervous system activity as an NMDA receptor antagonist. The resulting data would be invaluable for understanding its therapeutic potential, toxicological risk, and for bridging the knowledge gap that currently exists for this compound.

Initial Neuropharmacological Profile of Deschloroketamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroketamine (DCK), a structural analog of ketamine, has emerged as a psychoactive substance with dissociative effects. This technical guide provides a comprehensive overview of its initial neuropharmacological properties, focusing on its interaction with the N-methyl-D-aspartate (NMDA) receptor, its primary molecular target. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a foundational resource for researchers in neuropharmacology and drug development.

Introduction

Deschloroketamine, 2-phenyl-2-(methylamino)cyclohexanone, is an arylcyclohexylamine derivative that differs from ketamine by the absence of a chlorine atom on the phenyl ring. Anecdotal reports suggest it possesses a longer duration of action and higher potency than ketamine. Understanding its initial neuropharmacological effects is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological profile. The primary mechanism underlying the psychoactive effects of arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.

Core Neuropharmacological Effects

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal neuropharmacological effect of Deschloroketamine is its antagonist activity at the NMDA receptor.[1][2] This action is comparable to that of ketamine.[1][2] Like other arylcyclohexylamines, DCK is thought to bind to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor, thereby blocking the influx of calcium ions and inhibiting glutamatergic neurotransmission.[3]

The antagonist activity of Deschloroketamine at the NMDA receptor is stereoselective, with the S-enantiomer (S-DCK) being more potent than the R-enantiomer (R-DCK).[1][2]

In Vitro Activity at Human NMDA Receptors

Electrophysiological studies on HEK293 cells expressing human NMDA receptors have provided quantitative data on the inhibitory effects of Deschloroketamine's enantiomers. The half-maximal inhibitory concentrations (IC50) for R-DCK and S-DCK at hGluN1/hGluN2A and hGluN1/hGluN2B receptors are summarized in the table below.

| Compound | Receptor Subtype | IC50 (µM) |

| R-Deschloroketamine (R-DCK) | hGluN1/hGluN2A | 13.8 ± 1.1 |

| hGluN1/hGluN2B | 10.5 ± 0.9 | |

| S-Deschloroketamine (S-DCK) | hGluN1/hGluN2A | 2.9 ± 0.3 |

| hGluN1/hGluN2B | 2.1 ± 0.2 | |

| Data from Štefková et al. (2022) |

Pharmacokinetics

Studies in Wistar rats have demonstrated that Deschloroketamine rapidly crosses the blood-brain barrier.[1][2] Following subcutaneous administration, maximum brain concentrations are achieved within 30 minutes and remain elevated for at least 2 hours.[1][2] This pharmacokinetic profile is slightly slower than that of ketamine, which is consistent with anecdotal reports of a longer duration of action in humans.[1][2]

The table below summarizes the peak concentrations (Cmax) and time to peak concentration (Tmax) in the serum and brain of Wistar rats after a single subcutaneous dose of 10 mg/kg Deschloroketamine.

| Matrix | Cmax (ng/mL or ng/g) | Tmax (min) |

| Serum | 860 ± 150 | 30 |

| Brain | 4700 ± 800 | 30 |

| Data adapted from Hájková et al. (2020) |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings on HEK293 Cells

This protocol is used to determine the functional antagonism of Deschloroketamine at NMDA receptors.

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are transiently transfected with plasmids encoding human NMDA receptor subunits (hGluN1 and either hGluN2A or hGluN2B) using a suitable transfection reagent.

Electrophysiological Recordings:

-

Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The internal pipette solution contains (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 4 Na2-ATP, with the pH adjusted to 7.2.

-

NMDA receptor-mediated currents are evoked by the application of glutamate (B1630785) (1 mM) and glycine (B1666218) (30 µM).

-

Deschloroketamine is applied at varying concentrations to determine the concentration-dependent inhibition of the evoked currents.

-

Data is acquired and analyzed using appropriate software to calculate IC50 values.

Radioligand Binding Assay for NMDA Receptor Occupancy ([³H]MK-801)

This protocol is a standard method to assess the binding affinity of compounds to the PCP site of the NMDA receptor. While specific Ki values for Deschloroketamine were not found in the reviewed literature, this methodology would be employed for their determination.

Membrane Preparation:

-

Rat forebrain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of the radioligand [³H]MK-801 (a potent NMDA receptor channel blocker).

-

Increasing concentrations of the unlabeled test compound (Deschloroketamine) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled MK-801.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

References

Application Note: Quantification of Deschloroketamine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantification of deschloroketamine (DCK) in biological samples, such as urine, using Gas Chromatography-Mass Spectrometry (GC/MS). Deschloroketamine is a research chemical and a ketamine analog that has emerged as a new psychoactive substance (NPS).[1][2][3] The accurate quantification of this compound is crucial for forensic toxicology, clinical research, and drug development studies. The described protocol outlines sample preparation using liquid-liquid extraction (LLE), followed by GC/MS analysis. The method is designed to provide reliable and reproducible results for researchers in various scientific disciplines.

Introduction

Deschloroketamine (2-methylamino-2-phenylcyclohexanone) is a dissociative anesthetic and an analog of ketamine.[1][2][3] Its emergence in the illicit drug market necessitates the development of robust analytical methods for its detection and quantification in biological specimens. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity. This application note provides a detailed protocol for the quantification of deschloroketamine, which can be adapted for various research applications.

Principle of the Method

The method involves the extraction of deschloroketamine from a biological matrix using a liquid-liquid extraction procedure. The extracted analyte is then introduced into the GC/MS system. In the gas chromatograph, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area of a characteristic ion of deschloroketamine to that of an internal standard.

Experimental Protocol

Materials and Reagents

-

Deschloroketamine reference standard

-

Internal Standard (IS), e.g., Ketamine-d4

-

Methanol (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Isobutanol (ACS grade)

-

1N Sodium Hydroxide (NaOH)

-

Hexane (HPLC grade)

-

Deionized water

-

Borosilicate glass tubes (10 x 75 mm)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Sample Preparation (Liquid-Liquid Extraction)

-

To a clean borosilicate glass tube, add 1 mL of the biological sample (e.g., urine).

-

Spike the sample with an appropriate amount of internal standard (e.g., 100 ng of Ketamine-d4 in 20 µL of methanol).

-

Alkalinize the mixture by adding 1 mL of 1N sodium hydroxide.

-

Add 4 mL of extraction solvent (e.g., a mixture of dichloromethane and isobutanol (9:1 v/v) or hexane).[4]

-

Vortex the tube for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) for GC/MS analysis.[4]

GC/MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 7250 Q-TOF/MS or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Inlet Temperature: 275 °C.[5]

-

Oven Temperature Program:

-

Initial temperature: 60 °C

-

Ramp to 280 °C at 20 °C/min

-

Hold at 280 °C for 11 minutes.[5]

-

-

MS Interface Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Mass Spectrometry Parameters

The EI mass spectrum of deschloroketamine shows a molecular ion at m/z 203 and characteristic fragment ions at m/z 175, 174, 160, 147, 146, and 132.[1][3][6] For quantitative analysis in SIM mode, the following ions should be monitored:

-

Deschloroketamine: m/z 203 (quantifier), 174, 160 (qualifiers)

-

Internal Standard (Ketamine-d4): m/z 184, 186, 213 (select appropriate ions based on the IS used)[4]

Data Analysis

Quantification is performed by constructing a calibration curve from the analysis of calibration standards prepared in the same biological matrix. The peak area ratio of the deschloroketamine quantifier ion to the internal standard quantifier ion is plotted against the concentration of the calibration standards. The concentration of deschloroketamine in unknown samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for a quantitative GC/MS method for deschloroketamine. These values are based on similar validated methods for ketamine and its metabolites and should be established during method validation in the user's laboratory.[4][7][8]

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Calibration Range | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | ~5 ng/mL |

| Limit of Quantification (LOQ) | 10 - 15 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

Experimental Workflow

Caption: Experimental workflow for deschloroketamine quantification.

Conclusion

The GC/MS method described in this application note provides a reliable and robust protocol for the quantification of deschloroketamine in biological matrices. The detailed sample preparation and instrumental parameters should allow researchers to implement this method effectively. As with any analytical method, proper validation in the end-user's laboratory is essential to ensure data quality and accuracy.

References

- 1. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the designer drug deschloroketamine (2‐methylamino‐2‐phenylcyclohexanone) by gas chromatography/mas… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-HRMS Metabolite Profiling of Deschloroketamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine that has emerged as a new psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for assessing its pharmacological and toxicological profile. This document provides detailed application notes and protocols for the metabolite profiling of deschloroketamine in various biological matrices using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). LC-HRMS is a powerful technique for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and mass accuracy.[1][2][3]

Metabolic Pathways of Deschloroketamine

The metabolism of deschloroketamine primarily involves Phase I and Phase II biotransformation reactions. Phase I reactions include N-dealkylation, hydroxylation, and oxidation. The major Phase I metabolite is often nordeschloroketamine, formed by the removal of the N-methyl group. Subsequent hydroxylation can occur on the cyclohexyl ring or the phenyl ring. These hydroxylated metabolites can undergo further oxidation to form dihydroxylated or ketone metabolites. Phase II metabolism mainly involves the glucuronidation of the hydroxylated metabolites, increasing their water solubility and facilitating their excretion.[2][4]

Caption: Figure 1: Proposed Metabolic Pathway of Deschloroketamine.

Experimental Workflow for Metabolite Profiling

The general workflow for the metabolite profiling of deschloroketamine using LC-HRMS involves sample collection, preparation, LC-HRMS analysis, and data processing.

Caption: Figure 2: General Experimental Workflow.

Experimental Protocols

Sample Preparation

a) Urine Samples

-

Dilute-and-Shoot: For a rapid screening approach, a simple dilution of the urine sample is sufficient.

-

Centrifuge 1 mL of urine at 10,000 x g for 10 minutes.

-

Take 100 µL of the supernatant and add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial.

-

-

Solid-Phase Extraction (SPE) for Cleaner Extracts:

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load 1 mL of centrifuged urine onto the cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M HCl, and then 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

b) Serum/Plasma Samples

-

Protein Precipitation:

-

To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deschloroketamine-d4).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase.

-

c) In Vitro Samples (Human Liver Microsomes - HLM)

-

Prepare an incubation mixture containing pooled HLMs (1 mg/mL), NADPH-regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding deschloroketamine (final concentration, e.g., 10 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Analyze the supernatant directly or after evaporation and reconstitution.

LC-HRMS Analysis

The following are representative LC-HRMS parameters. Method optimization is recommended for specific instrumentation.

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| High-Resolution Mass Spectrometry | |

| Instrument | Orbitrap-based or Q-TOF mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan with Data-Independent Acquisition (DIA) or All-Ions Fragmentation (AIF) |

| Full Scan Range | m/z 100-800 |

| Resolution | > 60,000 FWHM |

| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) for DIA/AIF |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 320°C |

Data Presentation

Identified Metabolites of Deschloroketamine

The following table summarizes the major metabolites of deschloroketamine identified in various studies.

| Metabolite | Biotransformation | Matrix | Reference |

| Nordeschloroketamine | N-dealkylation | Urine, Serum, Brain, HLM | [2][3] |

| Hydroxy-deschloroketamine | Hydroxylation | Urine, HLM | [2] |

| Dihydro-deschloroketamine | Reduction | Urine, Serum, Brain | [3] |

| Hydroxy-nordeschloroketamine | N-dealkylation, Hydroxylation | Urine, HLM | [2] |

| Dihydro-nordeschloroketamine | N-dealkylation, Reduction | Urine, Serum, Brain | [3] |

| Deschloroketamine Glucuronide | Glucuronidation | Urine | [2] |

Quantitative Data

The following table presents example quantitative data for deschloroketamine and its metabolites in rat serum and brain tissue.[3]

| Analyte | Matrix | Concentration Range |

| Deschloroketamine | Rat Serum | 0.5 - 860 ng/mL |

| Nordeschloroketamine | Rat Serum | 0.5 - 860 ng/mL |

| Dihydro-deschloroketamine | Rat Serum | < 10 ng/mL |

| Dihydronordeschloroketamine | Rat Serum | < 10 ng/mL |

| Deschloroketamine | Rat Brain Tissue | 0.5 - 4700 ng/g |

| Nordeschloroketamine | Rat Brain Tissue | 0.5 - 4700 ng/g |

| Dihydro-deschloroketamine | Rat Brain Tissue | 0.5 - 70 ng/g |

| Dihydronordeschloroketamine | Rat Brain Tissue | 0.5 - 70 ng/g |

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the metabolite profiling of deschloroketamine using LC-HRMS. The detailed methodologies for sample preparation and instrumental analysis, combined with the expected metabolite profiles and quantitative data, will aid researchers in developing and validating robust analytical methods for the detection and quantification of deschloroketamine and its metabolites in various biological matrices. The use of high-resolution mass spectrometry is essential for the confident identification of metabolites, particularly for emerging new psychoactive substances where reference standards may not be readily available.[1]

References

- 1. LJMU Research Online [researchonline.ljmu.ac.uk]

- 2. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of extensive 2-fluorodeschloroketamine metabolism in pooled human liver microsomes, urine and hair from an addicted patient using high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Deschloroketamine using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloroketamine (2-(methylamino)-2-phenylcyclohexan-1-one) is a dissociative anesthetic and a structural analog of ketamine.[1] Its emergence as a designer drug necessitates robust analytical methods for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document provides detailed application notes and experimental protocols for the structural elucidation of deschloroketamine using a suite of 1D and 2D NMR experiments.

The combination of ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), and 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete assignment of all proton and carbon signals and confirms the molecular structure of deschloroketamine.[1]

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for deschloroketamine hydrochloride in DMSO-d₆. These values are based on available spectral data and typical chemical shifts for similar structural motifs.

Table 1: ¹H NMR Data for Deschloroketamine HCl (400 MHz, DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar | 7.20 - 7.60 | m | - | 5H |

| H-6eq | 3.20 - 3.30 | m | - | 1H |

| H-6ax | 2.80 - 2.90 | m | - | 1H |

| N-CH₃ | 2.51 | s | - | 3H |

| H-3, H-5 | 1.80 - 2.20 | m | - | 4H |

| H-4 | 1.60 - 1.80 | m | - | 2H |

| NH | 9.20 (broad) | s | - | 1H |

Table 2: ¹³C NMR Data for Deschloroketamine HCl (100.6 MHz, DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 |

| C=O (C1) | ~210 | Quaternary C |

| C-Ar (quat) | ~135 | Quaternary C |

| C-Ar (CH) | 128 - 130 | CH |

| C2 | ~70 | Quaternary C |

| C6 | ~50 | CH₂ |

| C3, C5 | ~30 | CH₂ |

| N-CH₃ | ~25 | CH₃ |

| C4 | ~20 | CH₂ |

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of deschloroketamine hydrochloride is as follows:

-

Weighing: Accurately weigh approximately 20 mg of deschloroketamine HCl.

-

Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.[2][3]

2.1 ¹H NMR Spectroscopy

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32